4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide
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Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide moiety and a butanamide group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide oxides, while reduction could produce amines.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Uniqueness
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalimide moiety with a butanamide group sets it apart from other similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)-phenylmethyl]butanamide |
InChI |
InChI=1S/C26H24N2O4/c1-32-20-15-13-19(14-16-20)24(18-8-3-2-4-9-18)27-23(29)12-7-17-28-25(30)21-10-5-6-11-22(21)26(28)31/h2-6,8-11,13-16,24H,7,12,17H2,1H3,(H,27,29) |
InChI Key |
HLMATIPUXBWIKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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